4,6-Dichloro-3-methylpyridin-2-amine
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Overview
Description
4,6-Dichloro-3-methylpyridin-2-amine is a chemical compound with the molecular formula C6H6Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methylpyridin-2-amine can be achieved through several methods. One common approach involves the chlorination of 2-methylpyridin-3-amine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
4,6-Dichloro-3-methylpyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylpyridin-3-amine
- 5-Amino-4,6-dichloro-2-methylpyrimidine
- 4,6-Dichloro-2-methylpyrimidine
Uniqueness
4,6-Dichloro-3-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .
Properties
Molecular Formula |
C6H6Cl2N2 |
---|---|
Molecular Weight |
177.03 g/mol |
IUPAC Name |
4,6-dichloro-3-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-4(7)2-5(8)10-6(3)9/h2H,1H3,(H2,9,10) |
InChI Key |
HHBZYIVJWOUZTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1Cl)Cl)N |
Origin of Product |
United States |
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